molecular formula C11H13ClFNO B8429014 2-Fluoro-4-chloro-5-cyclopentyloxyaniline CAS No. 141772-32-9

2-Fluoro-4-chloro-5-cyclopentyloxyaniline

Cat. No. B8429014
M. Wt: 229.68 g/mol
InChI Key: BZOLDHIILYRNQD-UHFFFAOYSA-N
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Patent
US05424277

Procedure details

The resulting 2-fluoro-4-chloro-5-cyclopentyloxynitrobenzene (13.0 g, 50.1 mmol) was dissolved in toluene (100 ml), a catalytic amount of 10% palladium-carbon (0.5 g) was added thereto, and the mixture was reacted at room temperature to 70° C. under a hydrogen pressure of 3 to 5 atms. in a glass autoclave. After absorption of hydrogen gas ceased, the catalyst was removed by filtration, and the solvent was distilled off under reduced pressure from the filtrate to obtain substantially quantitatively oily 2-fluoro-4-chloro-5-cyclopentyloxyaniline. The spectral data and the like are as described in Reference Example 1.
Name
2-fluoro-4-chloro-5-cyclopentyloxynitrobenzene
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([O:9][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:4][C:3]=1[N+:15]([O-])=O>C1(C)C=CC=CC=1.[C].[Pd]>[F:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([O:9][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:4][C:3]=1[NH2:15] |f:2.3|

Inputs

Step One
Name
2-fluoro-4-chloro-5-cyclopentyloxynitrobenzene
Quantity
13 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)Cl)OC1CCCC1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at room temperature to 70° C. under a hydrogen pressure of 3 to 5 atms
CUSTOM
Type
CUSTOM
Details
After absorption of hydrogen gas
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure from the filtrate

Outcomes

Product
Name
Type
product
Smiles
FC1=C(N)C=C(C(=C1)Cl)OC1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.